Product packaging for Crenolanib Trifluoroacetic Acid Salt(Cat. No.:CAS No. 1797008-57-1)

Crenolanib Trifluoroacetic Acid Salt

Cat. No.: B588524
CAS No.: 1797008-57-1
M. Wt: 557.574
InChI Key: YEXIMZJUWLNAHJ-UHFFFAOYSA-N
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Description

Historical Context of Type I Kinase Inhibitors in Research

The field of kinase inhibitor research represents a paradigm shift in targeted therapy, moving away from conventional chemotherapy toward genomics-based treatments. nih.gov A pivotal moment in this field was the development of Imatinib, the first rationally designed small molecule to target a protein kinase, which was approved in 2001. nih.govscielo.brcapes.gov.br This breakthrough spurred the development of a wide array of kinase inhibitors.

These inhibitors are broadly classified based on their mechanism of action. Tyrosine kinase inhibitors (TKIs) can be categorized as Type I or Type II. nih.gov

Type I inhibitors bind to the active conformation of the kinase at the ATP-binding site. nih.govnih.gov

Type II inhibitors target the inactive kinase conformation, often binding to a site adjacent to the ATP pocket. nih.govashpublications.org

The development of these distinct inhibitor types has allowed researchers to target kinases with greater specificity and to address challenges such as acquired resistance. scielo.brwikipedia.org Crenolanib (B1684632) is classified as a Type I TKI, a feature that defines its interaction with its target kinases. ashpublications.orgpnas.orgescholarship.org

Academic Significance and Research Trajectories of Crenolanib Trifluoroacetic Acid Salt

The academic interest in this compound is rooted in its high selectivity and its efficacy against mutations that confer resistance to other kinase inhibitors.

Crenolanib is recognized in research as a second-generation, selective inhibitor of class III receptor tyrosine kinases. wikipedia.orgnih.govnih.gov Its profile is distinguished by its potent inhibition of FLT3 and PDGFR α/β, while demonstrating significantly lower activity against the closely related kinase c-Kit. pnas.orgescholarship.orgnih.gov This selectivity is a key area of investigation, as simultaneous inhibition of c-Kit by other multi-kinase inhibitors is associated with certain side effects. pnas.orgnih.gov

Research confirms Crenolanib as a Type I inhibitor, meaning it preferentially binds to the active, phosphorylated conformation of its target kinases. wikipedia.orgaacrjournals.orgpnas.org This mechanism is considered crucial for its ability to inhibit mutated, constitutively active kinases. wikipedia.orgaacrjournals.org

The majority of academic research on Crenolanib has concentrated on its effects on the FLT3 and PDGFR signaling pathways, which are frequently deregulated in cancer.

FLT3 Signaling Pathway: Mutations in the FLT3 gene, which encodes a receptor tyrosine kinase, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. nih.govnih.govnih.govresearchgate.net These mutations, particularly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and uncontrolled cell proliferation. nih.govnih.gov A significant challenge in treating FLT3-mutated AML is the development of resistance to TKIs. nih.govacs.org Research has shown that Crenolanib is a potent inhibitor of not only wild-type and FLT3-ITD but also the D835 TKD mutation, which is a common mechanism of resistance to Type II inhibitors like quizartinib (B1680412) and sorafenib (B1663141). ashpublications.orgnih.govresearchgate.netnih.gov This ability to overcome resistance mutations has made Crenolanib a subject of intense preclinical study. ashpublications.orgnih.gov

PDGFR Signaling Pathway: The Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRα and PDGFRβ) are key regulators of cell growth, proliferation, and migration. nih.gov Aberrant PDGFR signaling has been implicated in the pathogenesis of various solid tumors, including gliomas and gastrointestinal stromal tumors (GIST). nih.govnih.govnih.gov Crenolanib has been demonstrated to be a potent inhibitor of both PDGFRα and PDGFRβ. wikipedia.orgmedchemexpress.com In vitro studies show that it inhibits the phosphorylation of wild-type PDGFRα and downstream signaling mediators like AKT. wikipedia.org Research in non-small-cell lung cancer (NSCLC) and mesothelioma cell lines has shown that by inhibiting the PDGFR pathway, Crenolanib can suppress cell proliferation, induce apoptosis (programmed cell death), and reduce cell migration. nih.govgenesandcancer.comresearchgate.net

Detailed Research Findings

Academic studies have quantified the inhibitory activity of Crenolanib against its target kinases. The following tables summarize key findings from preclinical research.

Table 1: Inhibitory Activity of Crenolanib on FLT3 Kinase This table presents the binding affinity (Kd) and half-maximal inhibitory concentration (IC50) of Crenolanib against various forms of the FLT3 kinase.

FLT3 IsoformParameterValue (nM)Reference
FLT3-ITDKd0.74 wikipedia.org
FLT3-D835HKd0.4 wikipedia.org
FLT3-D835YKd0.18 wikipedia.org
FLT3-ITD (in transfected TF-1 cells)IC501.3 wikipedia.org
FLT3-D835Y (in transfected Ba/F3 cells)IC508.8 wikipedia.org
FLT3 Autophosphorylation (in primary FLT3/ITD AML blasts)IC502.4 nih.gov

Table 2: Inhibitory Activity of Crenolanib on PDGFR and Other Kinases This table presents the binding affinity (Kd) and half-maximal inhibitory concentration (IC50) of Crenolanib against PDGFR and the related kinase KIT.

KinaseParameterValue (nM)Reference
PDGFRαKd2.1 nih.govmedchemexpress.com
PDGFRβKd3.2 nih.govmedchemexpress.com
PDGFRα (wild type phosphorylation in CHO cells)IC5010 wikipedia.org
KITKd78 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30F3N5O4 B588524 Crenolanib Trifluoroacetic Acid Salt CAS No. 1797008-57-1

Properties

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2.C2HF3O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;3-2(4,5)1(6)7/h2-8,13,17,19H,9-12,14-16,27H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXIMZJUWLNAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action

Kinase Inhibition Profile and Specificity

Crenolanib (B1684632) is recognized as a potent and selective inhibitor of class III receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR). nih.govnih.gov Its high selectivity for these kinases over others, such as the closely related c-KIT, is a key feature of its molecular profile. nih.govresearchgate.net

Crenolanib is characterized as a pan-FLT3 inhibitor, demonstrating potent activity against both wild-type FLT3 and its various mutated, constitutively active isoforms that are implicated in hematological malignancies like acute myeloid leukemia (AML). ascopubs.orgaxonmedchem.com This broad inhibitory capability encompasses the two main classes of activating FLT3 mutations. capes.gov.brnih.gov

Mutations involving internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 are common drivers in AML. nih.gov Crenolanib effectively inhibits the autophosphorylation of FLT3-ITD and downstream signaling. nih.govnih.gov In cellular assays, crenolanib demonstrated potent cytotoxic effects against cell lines expressing FLT3-ITD mutations, such as MV4-11 and Molm14. nih.govnih.gov For instance, it inhibited the autophosphorylation of FLT3 in primary FLT3/ITD AML blasts with an IC50 of 2.4 nM. nih.gov

A significant advantage of crenolanib is its potent activity against point mutations in the tyrosine kinase domain (TKD) of FLT3, particularly at the D835 residue. nih.govnih.gov These mutations are a common mechanism of acquired resistance to other FLT3 inhibitors. nih.govresearchgate.net Crenolanib has shown superior efficacy against various D835 mutants (including D835Y, D835F, and D835V) when compared to other TKIs. nih.gov This makes it an important next-generation FLT3 inhibitor capable of overcoming common resistance pathways. nih.govcapes.gov.br

FLT3 Mutant IsoformCrenolanib IC50 (nM)Quizartinib (B1680412) IC50 (nM)
ITD5.51.7
ITD + D835Y6.0109
ITD + D835F18>1000
ITD + F691L1527
D835V20254
Data derived from research on Ba/F3 cell lines expressing various FLT3 mutations. nih.gov

Crenolanib was initially developed as a potent inhibitor of both PDGFRα and PDGFRβ. nih.govnih.gov It binds with high affinity to these receptors, effectively blocking their signaling pathways which are involved in cellular growth and angiogenesis. oup.comnih.gov The inhibitory concentrations for these receptors are in the low nanomolar range, highlighting its potency. axonmedchem.comoup.comtribioscience.com

Target KinaseInhibitory ValueValue Type
PDGFRα2.1 nMKd
PDGFRα0.9 nMIC50
PDGFRβ3.2 nMKd
PDGFRβ1.8 nMIC50
Data derived from biochemical and cellular assays. axonmedchem.comtribioscience.com

Activating mutations in the KIT receptor, particularly at codon D816 (e.g., D816V, D816Y), are prevalent in systemic mastocytosis (SM) and a subset of AML. nih.govnih.govresearchgate.net The D816 mutation in KIT is homologous to the D835 mutation in FLT3. nih.govresearchgate.net Based on this homology, crenolanib was investigated and found to be an effective inhibitor of these mutant KIT isoforms. nih.govnih.gov Studies have demonstrated that crenolanib inhibits the proliferation and induces apoptosis in mastocytosis cell lines that harbor KIT D816V and D816Y mutations. nih.govresearchgate.netresearchgate.net This inhibition of KIT autophosphorylation and downstream signaling pathways occurs at clinically achievable concentrations. nih.govresearchgate.net

Kinase inhibitors are broadly classified based on the conformational state of the kinase to which they bind. Type I inhibitors bind to the active conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif is in the "DFG-in" position. nih.govcambridgemedchemconsulting.complos.org This conformation is characterized by the aspartate (Asp) residue facing into the ATP-binding pocket to coordinate magnesium ions, making the kinase competent for ATP binding and catalysis. nih.govnih.gov

Crenolanib is a classic Type I kinase inhibitor. nih.govnih.govnih.govnih.gov It specifically targets the active "DFG-in" conformation of FLT3. nih.govnih.gov This binding mode is crucial for its ability to effectively inhibit FLT3 isoforms with TKD mutations (like D835), as these mutations tend to lock the kinase in its active state. nih.gov In contrast, Type II inhibitors, which bind to the inactive "DFG-out" conformation, are often ineffective against these specific mutations. nih.govnih.gov Molecular modeling studies have confirmed crenolanib's binding pose within the ATP-binding site of FLT3 in its active conformation. nih.gov

Kinase Selectivity Profile Beyond Primary Targets

While crenolanib is primarily known for its potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR), it also demonstrates activity against other related kinases. pnas.orgnih.gov This broader, yet selective, profile is important for understanding its full therapeutic potential and mechanism of action. Crenolanib is significantly more selective for PDGFR than for other kinases such as c-Kit, VEGFR-2, TIE-2, FGFR-2, EGFR, erbB2, and Src. selleckchem.com It is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase. nih.gov This characteristic allows it to inhibit not only wild-type FLT3 but also various mutated forms that confer resistance to other types of inhibitors. pnas.orgascopubs.org

Notably, crenolanib shows potent activity against KIT D816 mutations, which are homologous to the FLT3 D835 mutations that it also effectively inhibits. nih.gov The inhibitory concentrations (IC50) against various kinases highlight this selectivity.

Table 1: Kinase Selectivity of Crenolanib

Kinase TargetDissociation Constant (Kd) / IC50 (nM)Notes
PDGFRα 2.1 nM (Kd) selleckchem.comPrimary Target
PDGFRβ 3.2 nM (Kd) selleckchem.comPrimary Target
FLT3 ~2 nM (IC50) nih.govPrimary Target
FLT3 (D835H) 0.3 nM (IC50) nih.govResistance Mutant
FLT3 (D835Y) 0.06 nM (IC50) nih.govResistance Mutant
KIT >100-fold less sensitive than PDGFR selleckchem.comStructurally related kinase

Downstream Signaling Pathway Modulation

By inhibiting its primary targets, crenolanib disrupts the signaling cascades that drive cell proliferation and survival in certain cancers.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network for cell growth and survival. nih.gov In cancer cells where this pathway is activated by FLT3 or PDGFR, crenolanib treatment leads to its suppression. aacrjournals.orgnih.gov Studies have shown that crenolanib can inhibit the phosphorylation of both Akt and mTOR in a concentration-dependent manner. aacrjournals.org This disruption of the PI3K/Akt/mTOR pathway is a key mechanism behind crenolanib's ability to inhibit cancer cell growth. aacrjournals.orgnih.gov

Signal transducer and activator of transcription 5 (STAT5) is a key downstream protein in the signaling pathway of mutated FLT3. umaryland.edu In cancers driven by FLT3 mutations, STAT5 is persistently activated, promoting cell survival and proliferation. umaryland.eduhaematologica.org Crenolanib has been shown to effectively suppress the phosphorylation of STAT5, which is a critical step in its activation. nih.gov This inhibition of the FLT3/STAT5 signaling axis is a major contributor to the anti-leukemic effects of crenolanib. nih.gov

The extracellular signal-regulated kinase 1/2 (ERK1/2), part of the MAPK pathway, is another important downstream target of FLT3 and PDGFR signaling. nih.govaacrjournals.org Crenolanib treatment has been demonstrated to abolish the phosphorylation of ERK in FLT3-mutated cells. pnas.orgescholarship.org In various cancer cell lines, crenolanib strongly suppressed the phosphorylation of ERK1/2, contributing to its growth-inhibitory effects. nih.govaacrjournals.org

Ribosomal protein S6 (RPS6) is a downstream effector of the PI3K/Akt/mTOR pathway, and its phosphorylation is a marker of pathway activation, leading to increased protein synthesis and cell growth. Low nanomolar concentrations of crenolanib have been shown to cause a significant reduction in the phosphorylation of S6 in FLT3-ITD positive cells. nih.govescholarship.org This indicates that crenolanib effectively shuts down this downstream signaling node, contributing to its anti-proliferative activity. nih.gov

Influence on Key Cellular Processes at a Molecular Level

The collective impact of crenolanib's modulation of these signaling pathways results in significant effects on fundamental cellular processes. The inhibition of pro-survival pathways like PI3K/Akt/mTOR and STAT5 signaling directly leads to the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on these pathways. nih.govnih.gov Furthermore, by disrupting signals that promote cell cycle progression, such as the ERK1/2 pathway, crenolanib can cause cell cycle arrest, halting the uncontrolled division of malignant cells. mdpi.com This dual action of inducing apoptosis and arresting the cell cycle is a hallmark of its molecular mechanism of action against susceptible cancer cells. nih.govresearchgate.net

Molecular Basis of Apoptosis Induction

Crenolanib has demonstrated a potent, dose-dependent ability to induce apoptosis in various cancer cell lines. This programmed cell death is a key mechanism of its anti-cancer activity. Research has shown that treatment with crenolanib leads to the cleavage of caspase-3, a critical executioner caspase in the apoptotic pathway. The activation of caspase-3 is a hallmark of apoptosis, indicating that crenolanib triggers this intrinsic cell death program.

Furthermore, studies have observed a significant increase in the sub-G1 cell population following crenolanib treatment, which is a characteristic feature of apoptotic cells with fragmented DNA. This pro-apoptotic activity has been observed in different cancer models, including those with mutations that confer resistance to other kinase inhibitors.

Table 1: Pro-Apoptotic Activity of Crenolanib in Different Cell Lines

Cell Line Cancer Type Key Findings
HMC1.2 Mastocytosis Dose-dependent induction of apoptosis.
P815 Mastocytosis Dose-dependent induction of apoptosis.
MOLM14 Acute Myeloid Leukemia Induction of apoptosis observed via Annexin V staining.
MV4-11 Acute Myeloid Leukemia Cytotoxic effects and apoptosis induction observed.
A2780 Ovarian Carcinoma Increased sub-G1 (apoptotic) cell population.

Modulation of Cell Cycle Progression

Crenolanib has been shown to modulate the progression of the cell cycle, a fundamental process that governs cell division. Specifically, studies have demonstrated that crenolanib can induce a G2/M phase arrest in cancer cells. researchgate.net This arrest prevents cells from entering mitosis, thereby halting their proliferation.

The G2/M checkpoint is a critical control point in the cell cycle, ensuring that DNA is properly replicated before the cell divides. The accumulation of cells in the G2/M phase following crenolanib treatment suggests that the compound interferes with the molecular machinery that regulates this transition. While the precise molecular targets of crenolanib within the cell cycle machinery are still under investigation, the G2/M arrest is a significant contributor to its anti-proliferative effects. The general mechanism of the G2/M transition is tightly regulated by the Cyclin B1/CDK1 complex, whose activity is controlled by phosphatases such as CDC25C. nih.govabcam.com

Table 2: Effect of Crenolanib on Cell Cycle Distribution

Cell Line Treatment % of Cells in G1 % of Cells in S % of Cells in G2/M % of Cells in Sub-G1
HUVEC Control Data not available Data not available Data not available Data not available
HUVEC Crenolanib Data not available Data not available Increased Increased
A2780 Control Data not available Data not available Data not available Data not available
A2780 Crenolanib Data not available Data not available Increased Increased

Mechanisms Affecting Cellular Migration and Sprouting

Crenolanib has been found to inhibit key processes involved in cancer metastasis and angiogenesis, namely cellular migration and sprouting. Research on endothelial cells, which are crucial for the formation of new blood vessels (angiogenesis), has shown that crenolanib significantly reduces their viability, migration, and the length of vascular sprouts. researchgate.net

The inhibitory effect on cell migration is associated with alterations in the cellular architecture. Crenolanib treatment has been observed to cause changes in the arrangement of actin filaments, which are essential components of the cytoskeleton responsible for cell movement. researchgate.net By disrupting the normal dynamics of the actin cytoskeleton, crenolanib hampers the ability of cancer and endothelial cells to move and invade surrounding tissues.

Direct Mitotic Modulation Independent of PDGFR Signaling

A noteworthy aspect of crenolanib's mechanism of action is its ability to directly modulate mitosis, the process of cell division, in a manner that is independent of its well-known inhibitory effects on Platelet-Derived Growth Factor Receptor (PDGFR) signaling. researchgate.net This suggests a broader mechanism of action for the compound.

Studies have revealed that crenolanib affects mitosis at multiple levels. It has been shown to interfere with the entry into mitosis and to cause abnormalities in centrosome clustering. researchgate.net Centrosomes are critical for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division. Disruption of centrosome function can lead to mitotic catastrophe and cell death. This direct impact on the mitotic apparatus contributes to the anti-cancer effects of crenolanib beyond its targeted inhibition of receptor tyrosine kinases.

Preclinical Investigational Models and Research Methodologies

In Vitro Cellular Models for Mechanistic Elucidation

Use in Mastocytosis and Other Relevant Cell Lines (e.g., HMC1.1, HMC1.2, EOL-1, A549 NSCLC, H1703 NSCLC)

The utility of crenolanib (B1684632) has also been investigated in cell lines relevant to mastocytosis and other cancers. The human mast cell lines HMC1.1 and HMC1.2 are important models for systemic mastocytosis. The HMC1.2 subclone harbors the KIT D816V mutation, which is a key driver in this disease. Research has demonstrated that crenolanib can inhibit the proliferation and induce apoptosis in HMC1.2 cells, suggesting its potential as a therapeutic agent for mastocytosis. escholarship.orgnih.gov

The EOL-1 cell line, derived from a patient with eosinophilic leukemia, is characterized by the FIP1L1-PDGFRA fusion oncogene. sigmaaldrich.com Crenolanib has been shown to be highly effective in this cell line, inhibiting the kinase activity of the fusion protein with an IC₅₀ of 21 nM and inhibiting cell proliferation at a picomolar concentration (IC₅₀ = 0.2 pM). nih.govnih.gov This highlights crenolanib's potent activity against PDGFRA-driven malignancies.

In the context of non-small cell lung cancer (NSCLC), the A549 cell line, which expresses high levels of PDGFRα, has been used as a model system. nih.gov Studies have shown that crenolanib can suppress the proliferation and induce apoptosis in A549 cells in a dose-dependent manner. nih.govoup.comcellbiologics.comashpublications.org It also inhibits the migratory activity of these cells. ashpublications.org The H1703 NSCLC cell line, which has an amplification of the PDGFRα locus, is another relevant model. In H1703 cells, crenolanib has been shown to inhibit PDGFRα activation with an IC₅₀ of 26 nM. nih.govnih.gov

Table 2: Investigational Mastocytosis and Other Cell Lines for Crenolanib Research

Cell Line Key Characteristics Application in Crenolanib Research
HMC1.1 / HMC1.2 Human mast cell lines; HMC1.2 harbors KIT D816V mutation Investigating the efficacy of crenolanib in systemic mastocytosis. escholarship.orgnih.gov
EOL-1 Human eosinophilic leukemia, FIP1L1-PDGFRA fusion positive Evaluating the inhibitory activity against the FIP1L1-PDGFRA fusion kinase. nih.govnih.govescholarship.org
A549 NSCLC Human non-small cell lung cancer, high PDGFRα expression Assessing anti-proliferative, pro-apoptotic, and anti-migratory effects. nih.govoup.comcellbiologics.comashpublications.org
H1703 NSCLC Human non-small cell lung cancer, PDGFRα amplification Studying the inhibition of PDGFRα activation. nih.govnih.gov

Biochemical and Biophysical Assays for Target Characterization

Kinase Activity Assays (e.g., Phosphorylation Assays)

Biochemical assays are fundamental in characterizing the inhibitory activity of crenolanib against its target kinases. Phosphorylation assays, particularly immunoblotting, are commonly employed to assess the inhibition of kinase activity. These assays measure the phosphorylation status of the target receptor tyrosine kinase and its downstream signaling proteins. For instance, in FLT3-ITD positive cell lines like MV4-11 and MOLM-13, crenolanib has been shown to inhibit the autophosphorylation of FLT3. nih.gov This inhibition of the primary target leads to a subsequent reduction in the phosphorylation of key downstream signaling molecules such as STAT5, ERK, and AKT. researchgate.net Similarly, in studies involving KIT mutations, western blot experiments have been used to demonstrate that crenolanib inhibits the tyrosine phosphorylation of mutant KIT D816 isoforms. nih.gov These phosphorylation assays provide direct evidence of target engagement and inhibition within the cellular context. The 50% inhibitory concentration (IC₅₀) values derived from these assays quantify the potency of the inhibitor. For example, crenolanib inhibited FLT3 autophosphorylation in primary AML blasts with an IC₅₀ of 2.4 nM. nih.gov

Ligand Binding Studies and Dissociation Constant Determination (Kd)

Ligand binding studies are crucial for determining the affinity and selectivity of a compound for its target. The dissociation constant (Kd) is a key parameter derived from these studies, representing the concentration of the ligand at which half of the target receptors are occupied at equilibrium. youtube.comyoutube.com A lower Kd value indicates a higher binding affinity. For crenolanib, KinomeScan assays, a type of binding competition assay, have been used to assess its selectivity across a wide range of kinases. These studies have demonstrated that crenolanib is highly selective for class III receptor tyrosine kinases, including FLT3 and PDGFR. nih.govresearchgate.net Molecular docking studies have also been employed to model the binding of crenolanib to the active conformation of FLT3, providing insights into the structural basis of its inhibitory activity. nih.gov These biophysical techniques are essential for understanding the molecular interactions between crenolanib and its targets and for rationalizing its observed biological effects.

Cell Viability and Proliferation Assays for Mechanistic Correlation (e.g., WST-1, MTT)

Cell viability and proliferation assays are routinely used to correlate the biochemical and biophysical findings with cellular outcomes. These assays measure the number of viable cells in a culture after treatment with a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells. nih.gov The WST-1 (water-soluble tetrazolium salt) assay is another similar colorimetric assay that is often preferred due to its use of a water-soluble formazan (B1609692) product, simplifying the procedure. sigmaaldrich.comcellbiologics.comsigmaaldrich.cntakarabio.com Both MTT and WST-1 assays have been used to demonstrate the dose-dependent cytotoxic and anti-proliferative effects of crenolanib on various cancer cell lines. For example, MTT assays have shown that crenolanib exhibits a cytotoxic effect against Molm14 and MV4-11 cells. nih.gov Similarly, the viability of A549 NSCLC cells was shown to be inhibited by crenolanib in a dose-dependent manner using a cell viability assay. nih.gov These assays are critical for determining the IC₅₀ values for cell growth inhibition and for correlating these values with the inhibition of specific molecular targets, thereby providing a comprehensive understanding of the compound's mechanism of action.

Molecular Biology and Proteomic Approaches

Immunoprecipitation and Western Blot Analysis for Protein Phosphorylation Status

A cornerstone of the preclinical assessment of crenolanib has been the evaluation of its ability to inhibit the phosphorylation of its target kinases, primarily FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR). nih.govascopubs.org Immunoprecipitation and Western blot analysis have been instrumental in these investigations.

In various studies, cancer cell lines harboring activating mutations in FLT3, such as FLT3-ITD (internal tandem duplication) and tyrosine kinase domain (TKD) mutations, have been treated with crenolanib. nih.govpnas.org Lysates from these cells are then subjected to immunoprecipitation using antibodies specific for FLT3 or PDGFR. ascopubs.orgnih.gov This step isolates the target protein and its associated complexes from the total cellular protein pool.

Following immunoprecipitation, the captured proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane for Western blotting. The membranes are probed with antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., anti-phosphotyrosine antibodies like 4G10) and also with antibodies against the total protein to serve as a loading control. nih.govascopubs.orgpnas.org

Research findings have consistently demonstrated that crenolanib effectively suppresses the autophosphorylation of both wild-type and mutated FLT3, including the drug-resistant D835 mutants. nih.govpnas.orgnih.gov For instance, treatment of MOLM-14 and MV4-11 AML cell lines with crenolanib resulted in a marked reduction in FLT3 phosphorylation. nih.govpnas.org Similarly, in cellular models expressing the imatinib-resistant PDGFRA D842V mutation, crenolanib has been shown to block the kinase activity of the mutant receptor at clinically achievable concentrations. ascopubs.org Studies have also revealed that crenolanib inhibits the phosphorylation of downstream signaling proteins such as ERK, AKT, and STAT5, further confirming its mechanism of action. ashpublications.orgnih.gov

Table 1: Summary of Immunoprecipitation and Western Blot Findings for Crenolanib

Cell Line(s)Target ProteinKey FindingsReferences
MV4;11, Molm14FLT3Crenolanib suppressed phosphorylation of FLT3. nih.gov
HB119, Molm14FLT3Crenolanib treatment abolished phosphorylation of FLT3 and ERK. pnas.org
Chinese hamster ovary cellsPDGFRA (D842V mutant)Crenolanib effectively blocked the kinase activity of single or compound PDGFRA D842V mutant kinases. ascopubs.org
Ba/F3 cells (expressing FLT3 mutants)FLT3Crenolanib inhibited FLT3 phosphorylation at clinically achievable concentrations. nih.gov
EOL-1, Ba/F3 cellsPDGFRACrenolanib inhibited mutant PDGFRA kinases. researchgate.net
Ebf1−/− B progenitor cellsEBF1-PDGFRBEBF1-PDGFRB is autophosphorylated, and this is blocked by crenolanib. nih.gov

Flow Cytometry for Cellular Processes (e.g., Apoptosis, Cell Cycle, DNA Content Analysis)

Flow cytometry has been a critical tool for dissecting the cellular consequences of crenolanib treatment, particularly in relation to apoptosis and cell cycle progression. nih.govnih.gov This technique allows for the high-throughput analysis of individual cells within a population, providing quantitative data on various cellular parameters.

To assess apoptosis, researchers have commonly employed staining with Annexin V and a viability dye such as propidium (B1200493) iodide (PI). nih.govashpublications.org Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI can only enter cells with compromised membrane integrity, characteristic of late-stage apoptotic or necrotic cells. nih.gov

Studies utilizing this methodology have shown that crenolanib induces apoptosis in various cancer cell lines. nih.govnih.gov For example, in endothelial and ovarian cancer cells, crenolanib treatment led to an increase in the sub-diploid cell population, indicative of apoptosis. nih.gov The induction of apoptosis was further confirmed by the detection of cleaved caspase-3, a key executioner caspase. ashpublications.org

Flow cytometry has also been used to analyze the effects of crenolanib on the cell cycle. nih.govnih.gov By staining cells with a DNA-intercalating dye like PI, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. pnas.org Research has indicated that crenolanib can affect mitosis at multiple levels, including entry into mitosis and centrosome clustering. nih.gov

Table 2: Flow Cytometry-Based Cellular Process Analysis with Crenolanib

Cellular ProcessMethodKey FindingsReferences
ApoptosisAnnexin V/Propidium Iodide StainingCrenolanib induced apoptosis in FLT3-ITD positive AML cells. nih.govashpublications.org
ApoptosisSub-diploid DNA content analysisCrenolanib induced apoptosis in endothelial and ovarian cancer cells. nih.gov
Cell CyclePropidium Iodide Staining for DNA ContentCrenolanib treatment affected mitosis, including entry and centrosome clustering. nih.gov
FLT3 ExpressionAnti-FLT3 mAb (4G8) StainingCrenolanib treatment led to enhanced FLT3 expression on FLT3-ITD⁺ AML cell lines. researchgate.net

mRNA Expression Profiling for Transcriptional Effects

The influence of crenolanib on gene expression at the transcriptional level has been investigated using mRNA expression profiling techniques. nih.govnih.gov These methods provide a global view of the changes in the transcriptome of cells following drug treatment.

In one study, mRNA expression profiles were used to investigate the effects of crenolanib on cell differentiation in endothelial cells. nih.govnih.gov This type of analysis can reveal broad mechanisms of action beyond the direct inhibition of its primary kinase targets.

More targeted expression analysis has also been performed. For example, flow cytometric analysis of FLT3 surface expression, a form of protein expression profiling that is often correlated with mRNA levels, has shown that treatment with crenolanib can lead to an upregulation of FLT3 expression on the surface of FLT3-ITD positive acute myeloid leukemia (AML) cell lines. researchgate.net This finding has implications for combination therapies, as it may enhance the efficacy of FLT3-targeting immunotherapies. researchgate.net

Structural Biology and Computational Approaches

Molecular Docking Studies of Compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method has been extensively used to understand the structural basis of crenolanib's interaction with its target kinases, particularly FLT3. nih.govnih.gov

In these studies, the three-dimensional structure of the kinase domain of the target protein is used as a receptor. The structure of crenolanib is then "docked" into the ATP-binding site of the kinase. nih.gov Docking algorithms generate multiple possible binding poses and score them based on various energy functions to identify the most favorable interaction. nih.govarabjchem.org

Molecular docking studies have revealed that crenolanib binds to the active conformation of FLT3, classifying it as a type I kinase inhibitor. nih.govnih.gov The docking models show that crenolanib forms key hydrogen bonds with the hinge region of the kinase, a characteristic feature of many kinase inhibitors. nih.gov Additionally, a hydrophobic portion of the crenolanib molecule has been shown to pack against the gatekeeper residue of FLT3, contributing to its binding affinity. nih.gov These computational insights have been crucial for explaining the activity of crenolanib against various FLT3 mutations and for guiding the development of next-generation inhibitors. nih.govbiorxiv.org

Table 3: Molecular Docking Insights for Crenolanib

Target ProteinDocking SoftwareKey Interaction FindingsReferences
FLT3Autodock 4.2Crenolanib binds to the active conformation (type I inhibitor), forms hydrogen bonds with the hinge region, and interacts with the gatekeeper residue. nih.gov
FLT3Molegro Virtual Docker (MVD)Crenolanib is a known second-generation FLT3 inhibitor. nih.gov
FLT3Not specifiedCrenolanib is a known inhibitor used as a reference. researchgate.net

Homology Modeling for Binding Mode Prediction

In cases where the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to generate a predictive model. This computational approach relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

A notable application of homology modeling in crenolanib research has been the prediction of its binding mode to the active conformation of FLT3. nih.gov At the time of the study, the crystal structure of FLT3 in its active state had not been determined. Therefore, researchers constructed a homology model of the FLT3 kinase domain using the known crystal structure of the closely related KIT kinase, which shares significant sequence identity, as a template. nih.gov

This homology model of active FLT3 was then used for the molecular docking of crenolanib. nih.gov The resulting model of the crenolanib-FLT3 complex provided valuable insights into the specific amino acid residues involved in the interaction and helped to rationalize the observed activity of crenolanib against various FLT3 mutations. nih.gov This integrated computational approach of homology modeling followed by molecular docking is a powerful strategy for understanding drug-target interactions in the absence of experimental structural data.

In Vivo Preclinical Models for Mechanistic Insights

Mouse xenograft models are a cornerstone in the preclinical investigation of Crenolanib Trifluoroacetic Acid Salt, providing critical insights into its therapeutic mechanisms and the development of resistance. These models typically involve the implantation of human cancer cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system.

In the context of acute myeloid leukemia (AML), a disease frequently characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, xenograft models have been instrumental. nih.govnih.gov Studies have utilized cell lines such as MV4-11 and MOLM13, which harbor FLT3 internal tandem duplication (ITD) mutations, to create these models in strains like the NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. nih.gov

Research using these models has demonstrated that crenolanib can effectively suppress the infiltration of leukemic cells into the bone marrow and delay tumor progression. nih.gov A significant focus of these preclinical studies is the analysis of signaling pathways affected by crenolanib. For instance, the combination of crenolanib, a type I FLT3 inhibitor, with a type II inhibitor like sorafenib (B1663141) has been shown to synergistically inhibit key downstream signaling proteins such as p-STAT5 and p-ERK. nih.gov This combined inhibition leads to a more profound and sustained anti-leukemic effect compared to either agent alone. nih.gov

Furthermore, mouse xenograft models are pivotal for understanding the mechanisms of resistance to FLT3 inhibitors. A common mechanism of resistance involves the acquisition of secondary point mutations in the FLT3 kinase domain (KD), particularly at residues D835 and F691. nih.gov Preclinical models have shown that while some FLT3 inhibitors are rendered ineffective by these mutations, crenolanib retains potent activity against single FLT3 D835 mutants and double FLT3-ITD/D835 mutants. nih.gov

Interestingly, clinical resistance to crenolanib appears to operate through diverse molecular mechanisms that are not always dependent on secondary FLT3 mutations. nih.gov Whole exome sequencing of patient samples before and after crenolanib treatment has revealed that resistance can arise from mutations in other genes such as NRAS and IDH2, which may represent the expansion of FLT3-independent subclones. nih.gov Additionally, mutations in genes associated with epigenetic regulation, transcription factors, and cohesion factors have been implicated in crenolanib resistance. nih.gov The use of xenograft models allows for the controlled investigation of these complex resistance pathways, which is crucial for developing strategies to overcome them. nih.gov

Table 1: Research Findings from Mouse Xenograft Models

Model System Key Research Focus Noteworthy Findings
MV4-11 AML Xenograft in NSG Mice Evaluation of single-agent and combination therapy efficacy Crenolanib delayed tumor infiltration; combination with sorafenib produced tumor regression and prolonged survival. nih.gov
MOLM13 AML Xenograft in NSG Mice Investigation of resistance mechanisms Crenolanib was active against sorafenib-resistant MOLM-13 cells containing FLT3-ITD/D835Y mutations. nih.gov Combination with sorafenib led to fewer emergent FLT3-KD mutations compared to single-agent therapy. nih.gov
Ba/F3 Cells with FLT3 Mutations In vitro and in vivo assessment of activity against resistant mutations Crenolanib demonstrated potent inhibition of TKI-resistant single FLT3 D835 mutants and retained activity against double FLT3-ITD/D835 mutants. nih.gov
Patient-Derived Xenografts (Conceptual) Analysis of diverse resistance mechanisms Clinical studies informing preclinical models show resistance can be driven by mutations in NRAS, IDH2, and genes related to epigenetic regulation, suggesting avenues for further xenograft-based research. nih.gov

The chicken chorioallantoic membrane (CAM) model is a well-established in vivo platform for studying angiogenesis, the formation of new blood vessels. northwestern.edu Its highly vascularized and easily accessible nature makes it an ideal system for observing the effects of various compounds on blood vessel development in real-time. northwestern.edu The CAM model serves as an intermediate step between in vitro cell-based assays and more complex mammalian models, offering a cost-effective and ethically considerate approach to screening for pro- and anti-angiogenic activities.

Research has demonstrated the utility of the CAM model in evaluating the anti-angiogenic properties of crenolanib. nih.gov In one study, human ovarian carcinoma cells (A2780) were implanted on the CAM to create a tumor xenograft. nih.gov Treatment with crenolanib was found to suppress tumor growth and angiogenesis in this model. nih.gov

The mechanistic insights gained from these CAM studies are significant. Crenolanib was observed to inhibit endothelial cell viability, migration, and the length of vascular sprouts, and it also induced apoptosis. nih.gov These anti-angiogenic effects were interestingly found to be independent of the expression of the platelet-derived growth factor receptor (PDGFR), a known target of crenolanib. nih.gov This suggests a broader mechanism of action for the compound. Further investigation into the cellular effects revealed that crenolanib alters the arrangement of actin and leads to nuclear aberrations in treated cells, affecting mitosis at multiple levels, including entry into mitosis and the clustering of centrosomes. nih.gov

The CAM model also allows for the investigation of specific aspects of angiogenesis, such as the revascularization process following vascular occlusion. nih.gov By inducing vaso-occlusion, researchers can study the subsequent angiogenic response and the ability of compounds like crenolanib to inhibit this process. In such experiments, crenolanib administration resulted in a decrease in the average length of new vascular sprouts. nih.gov

Table 2: Research Findings from the Chicken Chorioallantoic Membrane (CAM) Model

Model System Key Research Focus Noteworthy Findings
Human Ovarian Carcinoma (A2780) on CAM In vivo efficacy and anti-angiogenic activity Crenolanib suppressed tumor growth and angiogenesis. nih.gov
Endothelial Cells in CAM Mechanistic insights into anti-angiogenic effects Inhibited endothelial cell viability, migration, and sprout length; induced apoptosis. Effects were independent of PDGFR expression. nih.gov
CAM Vasculature (Post-Vaso-occlusion) Effect on revascularization Decreased the average length of vascular sprouts during the revascularization process. nih.gov
Cellular Level Analysis in CAM Model Investigation of cellular morphology and mitosis Caused altered actin arrangement, nuclear aberrations, and affected multiple stages of mitosis. nih.gov

Mechanisms of Research Identified Resistance

Methodologies for Investigating Resistance Mechanisms

Understanding the molecular basis of crenolanib (B1684632) resistance relies on robust preclinical and clinical research methodologies. In vitro models are particularly crucial for dissecting specific pathways and testing therapeutic hypotheses.

A primary method for studying drug resistance is the development and analysis of resistant cancer cell lines in a laboratory setting. nih.govnih.gov

Generation : Resistant cell lines are typically generated by exposing sensitive parental cell lines (e.g., MOLM-13, MV4-11) to gradually increasing concentrations of the drug over an extended period. nih.govescholarship.org This process selects for cells that have acquired resistance-conferring mutations or have adapted through other mechanisms. For example, a MOLM-13 cell line resistant to the FLT3 inhibitor tandutinib was generated through continuous treatment, resulting in the expression of a FLT3-ITD/D835Y mutation. nih.gov Another common approach involves using Ba/F3 cells, a murine pro-B cell line, which can be engineered to express specific FLT3 mutations to directly test their impact on drug sensitivity. nih.govashpublications.org

Characterization : Once resistant lines are established, they are characterized using a variety of techniques to identify the underlying resistance mechanisms. This includes:

Cytotoxicity and Apoptosis Assays : To confirm the degree of resistance compared to parental cells. ashpublications.org

DNA Sequencing : To identify secondary mutations in the target kinase (FLT3) or in other genes associated with resistance pathways. ashpublications.org

Immunoblotting : To assess the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., ERK), providing insight into whether the target is still inhibited and if alternative pathways are activated. ashpublications.orgescholarship.org

These in vitro models are invaluable for prospectively identifying potential resistance mutations and for developing strategies to overcome them. nih.govpnas.org

Genomic and Proteomic Analysis of Preclinical Resistant Models

Preclinical models, such as cultured cancer cell lines and animal xenografts, are crucial tools for investigating the molecular underpinnings of drug resistance. By generating crenolanib-resistant models in the laboratory, researchers can perform detailed genomic and proteomic analyses to identify the changes that allow cancer cells to survive and proliferate despite treatment.

One of the key findings from the genomic analysis of patient samples who developed resistance to crenolanib is the emergence of mutations in genes involved in critical signaling pathways. Whole-exome sequencing of samples taken before and after treatment has shown that mutations in genes such as NRAS, IDH2, TET2, and IDH1 are associated with resistance cancer.govnih.gov. These mutations are often found in subclones that are independent of the original FLT3-mutated clone, suggesting that crenolanib effectively eliminates the primary target cells, but allows for the growth of pre-existing or newly mutated resistant populations cancer.govnih.gov.

In preclinical settings, researchers have successfully generated crenolanib-resistant acute myeloid leukemia (AML) cell lines, such as MOLM13, through continuous exposure to the drug. Analysis of these resistant cell lines has indicated an upregulation of the MAPK and/or MTOR pathways. This suggests that the cancer cells can bypass the FLT3 inhibition by activating alternative survival pathways.

While detailed, publicly available tables of the complete genomic and proteomic changes in these preclinical models of acquired crenolanib resistance are limited, the available data consistently points towards pathway reactivation and clonal evolution as key resistance mechanisms. For instance, studies using Ba/F3 cells, a murine pro-B cell line, engineered to express various human FLT3 mutations, have been instrumental in demonstrating crenolanib's potency against mutations that confer resistance to other tyrosine kinase inhibitors, such as the D835 mutation nih.govashpublications.org. However, these models are often used to test crenolanib's efficacy against pre-existing resistance mutations rather than to characterize newly acquired resistance to crenolanib itself.

The following table summarizes the key genes and pathways implicated in crenolanib resistance based on analyses of both clinical samples and preclinical models.

Gene/PathwayType of AlterationRole in ResistancePreclinical Model
NRAS Activating MutationsActivation of the MAPK pathway, bypassing FLT3 signaling.Inferred from clinical data; studied in various cancer models.
IDH1/IDH2 Gain-of-function MutationsAltered cellular metabolism and epigenetic landscape, promoting cell survival.Inferred from clinical data; studied in AML models.
TET2 Loss-of-function MutationsEpigenetic dysregulation, contributing to leukemogenesis and drug resistance.Inferred from clinical data; studied in AML models.
MAPK Pathway Upregulation/ActivationProvides alternative proliferation and survival signals independent of FLT3.Crenolanib-resistant MOLM13 cells.
MTOR Pathway Upregulation/ActivationPromotes cell growth, proliferation, and survival, compensating for FLT3 inhibition.Crenolanib-resistant MOLM13 cells.

Further research focusing on comprehensive genomic and proteomic profiling of preclinical models with acquired resistance to crenolanib is necessary to fully elucidate the intricate network of molecular changes that drive resistance. Such studies will be vital for the development of rational combination therapies to overcome or prevent the emergence of resistance to this targeted agent.

Advanced Research Considerations and Future Directions

Exploration of Novel Molecular Targets and Unintended Kinase Interactions for Mechanistic Understanding

While crenolanib (B1684632) is recognized for its high selectivity for FLT3 and PDGFR, a deeper understanding of its complete kinase interaction profile is crucial for a comprehensive mechanistic understanding and for anticipating potential therapeutic applications and resistance mechanisms wikipedia.orgnih.gov.

Crenolanib is a type I inhibitor, meaning it binds to the active conformation of the kinase, and has shown potent activity against FLT3 internal tandem duplication (ITD) mutations as well as tyrosine kinase domain (TKD) mutations at residues like D835, which confer resistance to type II inhibitors wikipedia.orgashpublications.orgresearchgate.netnih.gov. However, research has also revealed interactions with other kinases. For instance, studies have shown that crenolanib can inhibit KIT D816 mutant isoforms, which are prevalent in systemic mastocytosis and core binding factor acute myeloid leukemia (CBF-AML) nih.govresearchgate.net. This activity against mutant KIT suggests a broader therapeutic potential for crenolanib beyond its primary targets.

Furthermore, kinome scanning has identified other potential off-target kinases that are inhibited by crenolanib at higher concentrations. These include Unc-51–like kinase 2 (ULK2), SNARK, JAK3, Trk system potassium uptake protein (TRKA), ROCK2, CDK7, mixed-lineage kinase 1 (MLK1), and TYK2 pnas.org. While these interactions are less potent than those with FLT3, they warrant further investigation. Understanding these unintended interactions is vital as they could contribute to both the therapeutic efficacy and the toxicity profile of the compound. For example, inhibition of kinases involved in other signaling pathways could lead to unexpected synergistic effects or, conversely, mechanisms of resistance.

Future research should focus on systematically profiling crenolanib against a comprehensive panel of kinases under various conditions to fully elucidate its selectivity profile. This will not only clarify its mechanism of action but may also uncover novel therapeutic targets and opportunities for drug repurposing.

Investigation of Combinatorial Molecular Modulators in Preclinical Settings for Synergistic Effects

To enhance the anti-leukemic activity of crenolanib and overcome potential resistance, preclinical studies have explored its use in combination with other molecular modulators. These investigations have demonstrated synergistic effects, providing a strong rationale for further clinical exploration of combination therapies.

A notable example is the combination of crenolanib with sorafenib (B1663141), a type II FLT3 inhibitor. Preclinical models showed that this combination resulted in synergistic activity in both FLT3-ITD positive AML cell lines and xenograft models nih.govnih.govresearchgate.net. The combination led to a more significant decrease in leukemic burden and prolonged survival compared to either agent alone ashpublications.orgnih.govnih.govresearchgate.net. Mechanistically, the combination of a type I and type II inhibitor appears to be more effective at suppressing the emergence of resistance-conferring kinase domain mutations nih.govnih.gov.

In addition to other FLT3 inhibitors, crenolanib has been tested in combination with standard chemotherapy agents. Studies have shown synergistic loss in cell viability when crenolanib is combined with cytarabine (AraC) in FLT3-ITD-positive AML cells nih.gov. This synergy was observed regardless of the sequence of drug administration, suggesting a robust interaction nih.gov. Similarly, synergistic effects have been noted with the combination of crenolanib and daunorubicin clinicaltrials.gov.

These preclinical findings highlight the potential of crenolanib as a backbone of combination therapies. Future research should continue to explore rational combinations with other targeted agents, epigenetic modifiers, and immunotherapies to maximize therapeutic benefit.

Preclinical Combination Studies with Crenolanib
Combination AgentModel SystemObserved EffectReference
SorafenibAML Cell Lines (MOLM13, MOLM13-RES) and Xenograft ModelsSynergistic antileukemic effects, significant decrease in leukemic burden, and prolonged survival. Reduced emergence of FLT3-KD mutations. ashpublications.orgnih.govnih.govresearchgate.netresearchgate.net
Cytarabine (AraC)AML Cell Lines (MV4-11, MOLM-13)Synergistic loss in cell viability. nih.gov
DaunorubicinFLT3 ITD Cell LinesSynergistic effects on cell viability. clinicaltrials.gov
Cladribine (2-CDA)Systemic Mastocytosis ModelsProvides a rationale for combination therapy. nih.gov

Development of Advanced In Vitro Systems for High-Throughput Mechanistic Screening

The development and utilization of advanced in vitro systems are essential for the high-throughput mechanistic screening of kinase inhibitors like crenolanib. These systems can accelerate the identification of novel targets, resistance mechanisms, and effective combination therapies nih.gov.

High-throughput screening (HTS) platforms are pivotal in the early stages of drug discovery nih.gov. For kinase inhibitors, a variety of assay formats are available. Luminescence-based ADP detection assays, such as the ADP-Glo™ Kinase Assay, offer a universal platform for screening diverse kinase targets by quantifying the amount of ADP produced during the kinase reaction promega.com.

Other advanced in vitro systems include:

Competitive Binding Assays: Platforms like KINOMEscan® utilize a competition binding assay to quantitatively measure the interactions between a compound and a large panel of kinases, providing a detailed selectivity profile eurofinsdiscovery.com.

Radiometric Kinase Activity Assays: The KinaseProfiler™ platform directly measures the catalytic activity of kinases, enabling the detection of ATP-competitive, substrate-competitive, and allosteric inhibitors eurofinsdiscovery.com.

Cell-Based Assays: To bridge the gap between biochemical assays and in vivo efficacy, cell-based assays are crucial. These include:

NanoBRET™ Intracellular Target Engagement Assay: This assay assesses the binding of a compound to its target within a cellular environment reactionbiology.com.

Cellular Phosphorylation Assays: These assays measure changes in the phosphorylation status of a kinase's substrate to determine the compound's inhibitory activity within the cell reactionbiology.com.

Ba/F3 Cell Proliferation Assays: This system uses engineered cell lines dependent on specific kinase activity for survival, providing a functional readout of kinase inhibition reactionbiology.com.

CRISPR-based screening has also emerged as a powerful tool for functional genomic studies in cancer research mdpi.com. High-throughput CRISPR screens can be used to identify genes that modulate sensitivity or resistance to crenolanib, uncovering novel therapeutic targets and synthetic lethal interactions mdpi.com.

Future efforts should focus on integrating these diverse HTS technologies to create a more comprehensive and predictive screening cascade for crenolanib and its analogues.

Computational Chemistry and Artificial Intelligence in Rational Design of Analogues for Targeted Research

Molecular docking studies can provide insights into the binding mode of crenolanib with its target kinases. For example, modeling has shown that crenolanib forms hydrogen bonds with the hinge region of FLT3 and has hydrophobic interactions with the gatekeeper residue F691 pnas.orgnih.gov. This information is invaluable for designing analogues that can overcome resistance mutations at this site.

AI and machine learning algorithms can be trained on large datasets of chemical structures and their biological activities to develop quantitative structure-activity relationship (QSAR) models umk.pl. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates umk.plnih.gov. AI can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process umk.pl.

Unexplored Biological Activities and Cellular Pathways Related to Crenolanib Trifluoroacetic Acid Salt

Beyond its well-characterized effects on FLT3 and PDGFR, crenolanib may have other biological activities and impact various cellular pathways that are currently underexplored. Investigating these could reveal new therapeutic opportunities and provide a more complete understanding of its biological effects.

Recent research has shown that crenolanib can regulate the ERK and AKT/mTOR signaling pathways in colorectal cancer cells, regardless of their KRAS or BRAF mutation status aacrjournals.org. This suggests that crenolanib's mechanism of action may extend beyond its primary kinase targets and could be relevant for treating a broader range of cancers. The same study also found that crenolanib could suppress the expression of stem cell markers such as OCT4, NANOG, and SOX2, indicating a potential role in targeting cancer stem cells aacrjournals.org.

Another important area of investigation is the interaction of crenolanib with drug transporters. Studies have identified crenolanib as a substrate of the multidrug resistance protein ABCB1 (P-glycoprotein) nih.gov. This interaction could have significant clinical implications, as overexpression of ABCB1 is a known mechanism of drug resistance in cancer. Understanding how crenolanib interacts with ABCB1 and other transporters is crucial for predicting and potentially overcoming resistance, as well as for managing drug-drug interactions nih.govnih.gov.

Further research is needed to systematically explore the effects of crenolanib on other cellular processes, such as apoptosis, cell cycle regulation, and angiogenesis, in different cellular contexts. Unbiased approaches, such as proteomics and metabolomics, could be employed to identify novel cellular pathways modulated by crenolanib treatment.

Q & A

Q. How can researchers mitigate interference from trifluoroacetate in cell-based assays?

  • Strategy : Dialyze solutions against ammonium acetate buffers to replace TFA counterions. Validate assay compatibility via cytotoxicity controls (e.g., MTT assays) at varying TFA concentrations .

Environmental and Regulatory Considerations

Q. What environmental monitoring is required for TFA byproducts during large-scale Crenolanib research?

  • Guidance : Implement IC or LC-MS/MS to track TFA in wastewater. Refer to UNEP EEAP guidelines, which note TFA’s environmental NOEC > 10,000 µg/L but recommend precautionary measures for aquatic ecosystems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.